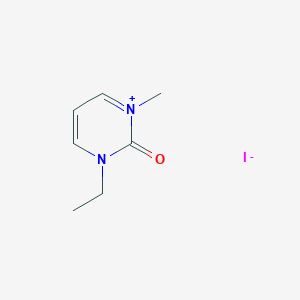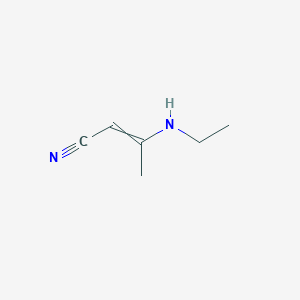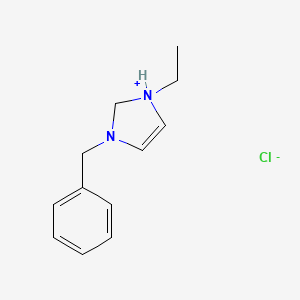
3-Ethyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium iodide is a heterocyclic compound belonging to the dihydropyrimidinone family. These compounds are known for their significant biological activities and have been widely utilized in pharmaceutical applications . The structure of this compound includes a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dihydropyrimidinones, including 3-Ethyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium iodide, can be efficiently achieved through the Biginelli reaction. This is a three-component, one-pot condensation reaction involving an aldehyde, a β-ketoester, and urea under acidic conditions . Various catalysts such as Lewis acids, silica-supported solid acids, and Ziegler–Natta catalysts have been employed to improve the yield and reaction times .
Industrial Production Methods
Industrial production of dihydropyrimidinones often involves solvent-free conditions to enhance the efficiency and reduce environmental impact. For instance, the use of Montmorillonite-KSF as a reusable and heterogeneous catalyst has been reported to provide a green and cost-effective approach .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the dihydropyrimidinone ring to its corresponding oxidized form.
Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.
Substitution: Substitution reactions, especially nucleophilic substitutions, are common for modifying the functional groups on the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . The reactions are often carried out under mild conditions to preserve the integrity of the pyrimidine ring.
Major Products
The major products formed from these reactions include various substituted dihydropyrimidinones, which can exhibit enhanced biological activities .
Scientific Research Applications
3-Ethyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium iodide has been extensively studied for its applications in various fields:
Chemistry: It serves as a key intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: It has potential therapeutic applications, particularly in the development of new anticancer drugs.
Industry: The compound is used in the production of pharmaceuticals and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism by which 3-Ethyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium iodide exerts its effects involves interaction with various molecular targets and pathways. For instance, it has been found to inhibit the motor activity of the mitotic kinesin Eg5, a protein required for spindle bipolarity during cell division
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dihydropyrimidinones such as:
Uniqueness
What sets 3-Ethyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium iodide apart is its unique substitution pattern on the pyrimidine ring, which contributes to its distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
54424-36-1 |
|---|---|
Molecular Formula |
C7H11IN2O |
Molecular Weight |
266.08 g/mol |
IUPAC Name |
1-ethyl-3-methylpyrimidin-3-ium-2-one;iodide |
InChI |
InChI=1S/C7H11N2O.HI/c1-3-9-6-4-5-8(2)7(9)10;/h4-6H,3H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
MXJHKFNHMFNFMD-UHFFFAOYSA-M |
Canonical SMILES |
CCN1C=CC=[N+](C1=O)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-[(2-cyanoethyl)(ethyl)phosphoryl]propanoate](/img/structure/B14648259.png)



![2-[3-(Naphthalen-2-yl)-3-oxopropanoyl]benzoic acid](/img/structure/B14648277.png)
![Benzoic acid, 4-(hexyloxy)-, 4-[(4-butyl-2-cyanophenoxy)carbonyl]phenyl ester](/img/structure/B14648282.png)








